BM-531 - 284464-46-6

BM-531

Catalog Number: EVT-442822
CAS Number: 284464-46-6
Molecular Formula: C17H26N4O5S
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BM-531 is a synthetically derived molecule classified as a non-carboxylic thromboxane A2 receptor antagonist and thromboxane synthase inhibitor. [, , ] It is a derivative of torasemide but lacks its diuretic properties. [] In scientific research, BM-531 is primarily utilized for its antiplatelet properties, making it a valuable tool for investigating platelet function and related physiological processes. [, , , ]

Source and Classification

BM-531 is synthesized through various chemical processes and is classified under the category of novel chemical entities. Its structure and properties suggest that it may interact with specific biological targets, although comprehensive studies are still ongoing to fully elucidate its mechanism of action and therapeutic efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of BM-531 typically involves multi-step organic reactions. One common method includes the reaction of specific precursor compounds under controlled conditions, such as temperature and solvent choice, to yield the desired product. For instance:

  1. Reagents: The synthesis may begin with readily available starting materials, often involving aromatic or aliphatic compounds.
  2. Reaction Conditions: The reactions are usually carried out in solvents like acetone or methanol, with refluxing being a common technique to facilitate the reaction.
  3. Monitoring: The progress of the synthesis can be monitored using thin-layer chromatography (TLC) to ensure that the reaction proceeds to completion before purification steps are undertaken.

The purification process often involves recrystallization or column chromatography to isolate BM-531 from by-products and unreacted materials.

Molecular Structure Analysis

Structure and Data

BM-531's molecular structure is characterized by a specific arrangement of atoms that contribute to its biological activity. While detailed structural data may vary based on synthetic methods, common features include:

  • Functional Groups: The presence of functional groups such as carbonyls or amines can significantly influence its reactivity and interaction with biological targets.
  • Spectroscopic Data: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into the molecular structure, confirming the presence and positioning of various functional groups.

The molecular formula and exact structural representation can be derived from spectroscopic analyses, which reveal critical information about the compound's geometry and electronic environment.

Chemical Reactions Analysis

Reactions and Technical Details

BM-531 undergoes various chemical reactions that can be leveraged for its functionalization or modification. Key types of reactions include:

  1. Nucleophilic Substitution: This reaction may involve the replacement of a leaving group by a nucleophile, altering the compound's properties.
  2. Oxidation-Reduction Reactions: These reactions can modify the oxidation state of certain atoms within BM-531, potentially enhancing its biological activity.
  3. Condensation Reactions: Such reactions may lead to the formation of larger molecules or polymers from BM-531, which could have different therapeutic implications.

These reactions are typically conducted under controlled laboratory conditions to optimize yield and purity.

Mechanism of Action

Process and Data

  • Enzyme Inhibition: BM-531 may inhibit enzymes critical for disease progression, thereby exerting therapeutic effects.
  • Receptor Modulation: It could modulate receptor activity, influencing cellular signaling pathways associated with various diseases.

Quantitative data from binding assays or cellular assays are essential for elucidating these mechanisms further.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BM-531 exhibits several physical and chemical properties that are crucial for its application in research and potential therapeutic uses:

  • Solubility: The solubility in various solvents (e.g., water, ethanol) affects its bioavailability.
  • Stability: Thermal stability data indicate how BM-531 behaves under different temperature conditions, impacting storage and handling.
  • Melting Point: The melting point provides insight into purity levels; pure compounds generally have sharp melting points.

Analytical techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often employed to assess these properties quantitatively.

Applications

Scientific Uses

BM-531 has potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its uses may include:

  • Drug Development: As a lead compound in developing new therapeutics targeting specific diseases.
  • Biochemical Research: To study biochemical pathways influenced by its interaction with proteins or enzymes.
  • Material Science: Investigating its properties for potential use in creating novel materials with unique functionalities.

Research continues to explore these applications, aiming to establish BM-531's role in advancing scientific knowledge and therapeutic options.

Introduction to BM-531

BM-531 (N-tert-Butyl-N'-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea; CAS 284464-46-6) is a synthetic small molecule recognized for its potent dual-receptor antagonism within platelet signaling pathways. Developed through rational modification of the loop diuretic torasemide, BM-531 eliminates diuretic activity while gaining significant antiplatelet properties. It serves as a critical pharmacological tool for dissecting thromboxane A2 (TXA2) and serotonin (5-HT2) receptor interactions in cardiovascular and thrombotic pathologies.

Chemical and Pharmacological Profile of BM-531

Structural Characteristics and Molecular Properties

BM-531 (Molecular Formula: C₁₇H₂₆N₄O₅S; Molecular Weight: 398.48 g/mol) features a multi-domain structure enabling high-affinity receptor interactions [1] [5] [6]. Key components include:

  • A sulfonylurea bridge linking tert-butyl and benzene rings.
  • A nitro-substituted benzene ring enhancing electron affinity.
  • A cyclohexylamino group facilitating hydrophobic pocket binding in target receptors.The 5-nitro group and sulfonylurea moiety are critical for steric complementarity with thromboxane (TP) and serotonin (5-HT₂) receptor binding sites. Its non-carboxylic structure differentiates it from earlier prostaglandin-derived TXA2 antagonists, improving metabolic stability [6] [10].

Table 1: Structural Features and Functional Significance of BM-531

Structural DomainChemical GroupFunctional Role
Western FragmentN-tert-butyl ureaHydrophobic anchoring to receptor subsites
Central LinkerSulfonylurea (-SO₂NHCONH-)Hydrogen bonding with Ser/Thr residues in TP receptor binding pocket
Eastern Aromatic System5-Nitrobenzene ringElectron-withdrawing group enhancing π-π stacking with receptor Phe/Tyr residues
Eastern Aliphatic SystemCyclohexylamino groupHydrophobic interaction with membrane-embedded receptor domains

Dual Receptor Antagonism: Thromboxane A2 and Serotonin Pathways

BM-531 exhibits high-affinity dual blockade:

  • Thromboxane A2 Receptor (TP) Antagonism: BM-531 displaces the radiolabeled TXA2 analog [³H]SQ-29548 in human platelet membranes with an IC₅₀ of 0.0078 μM – surpassing antagonists like sulotroban (IC₅₀ = 0.93 μM) [6]. It inhibits U46619 (TXA2 mimetic)-induced platelet aggregation (IC₅₀ = 0.482 μM) and suppresses TXB2 synthesis (>90% inhibition at 10 μM) [6] [10].
  • Serotonin Receptor (5-HT₂) Antagonism: BM-531 binds 5-HT₂ receptors, blocking serotonin-mediated platelet activation and vasoconstriction [1] [8]. This dual action disrupts synergistic platelet activation between TXA2 and serotonin – a key amplification loop in thrombogenesis [1] [8].

Table 2: Pharmacodynamic Profile of BM-531

TargetAssay SystemActivityPotency (IC₅₀/ED₁₀₀)
TP ReceptorHuman platelet membranes[³H]SQ-29548 displacement0.0078 μM
TP ReceptorHuman platelet-rich plasmaU46619-induced aggregation inhibition0.482 μM
TXA2 SynthaseWhole bloodTXB2 production inhibition (AA stimulation)Complete at 10 μM
5-HT₂ ReceptorVascular smooth muscleSerotonin-induced contraction blockadeNot reported
Collagen ReceptorHuman PRPAggregation inhibition (1 μg/mL collagen)42.9% at 10 μM

Historical Development and Rationale for Synthesis

BM-531 emerged from systematic structure-activity relationship (SAR) studies of torasemide, a sulfonylurea-class diuretic showing weak TP receptor blockade [6] [10]. Key design strategies included:

  • Diuretic Activity Elimination: Removal of the torsemide’s pyridinyl-sulfonamide group responsible for Na⁺/K⁺/Cl⁻ cotransporter inhibition.
  • Potency Enhancement: Introduction of the 5-nitrobenzene sulfonylurea fragment and cyclohexylamino group to exploit TP receptor topology.This yielded a molecule devoid of diuretic effects but exhibiting nanomolar affinity for TP receptors. BM-531 addressed limitations of early TXA2 modulators:
  • Carboxylic Acid-Based Agents (e.g., sulotroban): Low oral bioavailability and short half-life.
  • Thromboxane Synthase Inhibitors: Ineffective due to prostaglandin endoperoxide (PGH₂) accumulation – a TP receptor agonist.BM-531’s dual TP receptor antagonism/TXA2 synthase inhibition offered broader pathway suppression than single-target agents [6].

Theoretical Framework for Studying Receptor Modulation

BM-531’s mechanism is analyzed through:

  • Receptor Occupancy Theory: BM-531 obeys mass-action kinetics for competitive antagonism, validated by Schild regression against U46619 [6]. Its affinity (Kd ≈ 1.5 nM) exceeds endogenous TXA2 (~5 nM), enabling high receptor saturation at low doses.
  • Allosteric Modulation Hypothesis: The cyclohexylamino group may bind extracellular loop 2 (EL2) of the TP receptor – a critical ligand-binding domain. Antibodies against EL2 (residues C183-D193) block platelet activation without bleeding diathesis, suggesting BM-531 may sterically mimic this interference [2].
  • Synergistic Pathway Disruption: Serotonin amplifies TP receptor activation via Gq-PLC signaling. BM-531’s 5-HT₂ blockade interrupts this cross-talk, explaining supra-additive inhibition of platelet aggregation versus selective agents [1] [8]. Computational modeling confirms overlapping pharmacophores for TP and 5-HT₂ within BM-531’s structure [8].

Properties

CAS Number

284464-46-6

Product Name

BM-531

IUPAC Name

1-tert-butyl-3-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea

Molecular Formula

C17H26N4O5S

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C17H26N4O5S/c1-17(2,3)19-16(22)20-27(25,26)15-11-13(21(23)24)9-10-14(15)18-12-7-5-4-6-8-12/h9-12,18H,4-8H2,1-3H3,(H2,19,20,22)

InChI Key

LBAPYVMLNHDSLS-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2

Synonyms

BM 531
BM-531
N-tert-butyl-N'-((2-cyclohexylamino-5-nitrobenzene)sulfonyl)urea

Canonical SMILES

CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.